Eristostatin
Description
Structure
2D Structure
Properties
CAS No. |
132051-67-3 |
|---|---|
Molecular Formula |
C227H355N77O70S8 |
Molecular Weight |
5539 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C227H355N77O70S8/c1-106(2)174(297-193(346)132(50-30-74-254-227(247)248)275-207(360)152(103-380)295-218(371)175(107(3)4)298-192(345)125(42-18-22-66-229)266-163(313)92-257-178(331)108(5)262-184(337)128(46-26-70-250-223(239)240)270-186(339)126(43-19-23-67-230)272-194(347)135(79-113-35-11-10-12-36-113)278-188(341)127(44-20-24-68-231)273-205(358)148(99-376)289-190(343)130(48-28-72-252-225(243)244)271-187(340)129(47-27-71-251-224(241)242)274-206(359)149(100-377)292-209(362)151(102-379)294-211(364)155-51-31-75-301(155)166(316)95-260-216(369)176(111(8)306)299-180(333)110(7)263-204(357)147(98-375)293-214(367)158-54-32-76-302(158)219(372)134(61-64-168(319)320)277-191(344)133(60-63-167(317)318)269-181(334)120(232)59-62-159(233)309)217(370)264-109(6)179(332)268-123(45-25-69-249-222(237)238)182(335)258-93-165(315)267-141(86-169(321)322)199(352)280-137(81-115-90-255-121-39-15-13-37-118(115)121)196(349)282-140(84-161(235)311)198(351)283-143(88-171(325)326)201(354)284-142(87-170(323)324)200(353)279-136(80-114-55-57-117(308)58-56-114)195(348)290-153(104-381)210(363)300-177(112(9)307)215(368)259-94-164(314)265-124(41-17-21-65-228)185(338)288-146(97-305)203(356)291-150(101-378)208(361)285-144(89-172(327)328)202(355)296-154(105-382)221(374)304-78-34-52-156(304)212(365)276-131(49-29-73-253-226(245)246)189(342)287-145(85-162(236)312)220(373)303-77-33-53-157(303)213(366)286-138(82-116-91-256-122-40-16-14-38-119(116)122)197(350)281-139(83-160(234)310)183(336)261-96-173(329)330/h10-16,35-40,55-58,90-91,106-112,120,123-158,174-177,255-256,305-308,375-382H,17-34,41-54,59-89,92-105,228-232H2,1-9H3,(H2,233,309)(H2,234,310)(H2,235,311)(H2,236,312)(H,257,331)(H,258,335)(H,259,368)(H,260,369)(H,261,336)(H,262,337)(H,263,357)(H,264,370)(H,265,314)(H,266,313)(H,267,315)(H,268,332)(H,269,334)(H,270,339)(H,271,340)(H,272,347)(H,273,358)(H,274,359)(H,275,360)(H,276,365)(H,277,344)(H,278,341)(H,279,353)(H,280,352)(H,281,350)(H,282,349)(H,283,351)(H,284,354)(H,285,361)(H,286,366)(H,287,342)(H,288,338)(H,289,343)(H,290,348)(H,291,356)(H,292,362)(H,293,367)(H,294,364)(H,295,371)(H,296,355)(H,297,346)(H,298,345)(H,299,333)(H,300,363)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H4,237,238,249)(H4,239,240,250)(H4,241,242,251)(H4,243,244,252)(H4,245,246,253)(H4,247,248,254)/t108-,109-,110-,111+,112+,120-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,174-,175-,176-,177-/m0/s1 |
InChI Key |
LOIUCWHPRNDTSD-GESTWZJASA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Other CAS No. |
132051-67-3 |
sequence |
QEEPCATGPCCRRCKFKRAGKVCRVARGDWNDDYCTGKSCDCPRNPWNG |
Synonyms |
eristostatin |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Eristostatin Activity
Primary Structure and Peptide Characteristics
Eristostatin is classified as a short disintegrin, typically composed of 49-51 amino acid residues. ebm-journal.orgimrpress.com Its primary structure features a high cysteine content, a characteristic shared among all disintegrins. nih.govebm-journal.org These cysteine residues are critical for forming disulfide bonds, which dictate the peptide's three-dimensional fold and stability. The specific sequence of amino acids, including the placement of the RGD motif and flanking residues, contributes significantly to its interaction with target integrins. nih.govnih.govscielo.br
Disulfide Bond Patterns and Conformational Stability
The biological potency of disintegrins, including this compound, is significantly higher than that of linear RGD peptides, a phenomenon attributed to the conformational constraints imposed by their disulfide bonds. scielo.br this compound contains four disulfide bonds formed by its eight cysteine residues. ebm-journal.orgimrpress.comnih.gov This specific disulfide connectivity is essential for maintaining the protein's tertiary structure and properly presenting the RGD motif for integrin binding. nih.govscielo.brnih.gov The disulfide bond pattern of this compound has been reported to be similar to that of echistatin (B137904). ebm-journal.orgresearchgate.netnih.gov The conserved nature of cysteine residues and their disulfide bond patterns across disintegrin subfamilies suggests a strong evolutionary selection pressure to maintain the active conformation required for integrin recognition. nih.gov
The RGD (Arginine-Glycine-Aspartate) Motif and its Functional Location
A defining feature of this compound and many other disintegrins is the presence of the tripeptide sequence Arginine-Glycine-Aspartate (RGD). nih.govscielo.brontosight.ai This motif is a common recognition site found in many extracellular matrix proteins and is recognized by a subset of integrin receptors. nih.govebm-journal.org In this compound, the RGD motif is located within a flexible loop that protrudes from the protein core. nih.govportlandpress.com This solvent-exposed location is crucial for its interaction with the ligand-binding site of integrins. nih.gov The RGD motif mimics the natural ligands of integrins, allowing this compound to bind to these receptors and effectively block the binding of endogenous adhesive proteins, thereby inhibiting cell adhesion and platelet aggregation. ontosight.ai
Comparative Structural Analysis with Other Disintegrins
This compound belongs to the family of short monomeric disintegrins. ebm-journal.orgimrpress.com Comparing its structure and activity with other disintegrins, particularly those from the same class, provides insights into the structural determinants of integrin specificity.
Distinctions from Echistatin
Echistatin is another well-studied short disintegrin, and while it shares structural homology and a similar disulfide bond pattern with this compound, there are key differences in their amino acid sequences, particularly in the RGD loop and the C-terminus, which lead to functional distinctions. ebm-journal.orgresearchgate.netnih.gov The RGD loop sequences differ: echistatin has CKRARGDDMDDYC, while this compound has CRVARGDWNDDYC. nih.gov The presence of tryptophan immediately following the RGD sequence in this compound (ARGDW) compared to aspartic acid in echistatin (ARGDD) results in a wider RGD loop in this compound. researchgate.netnih.gov These differences contribute to variations in their binding affinity and selectivity for different integrins. researchgate.netnih.govacs.org For instance, while both inhibit αIIbβ3, their activity profiles against other integrins like αvβ3 and α5β1 can differ due to these sequence variations and the influence of the C-terminal region. researchgate.net
Comparisons with Obtustatin (B1151259)
Obtustatin is a short monomeric disintegrin isolated from Vipera lebetina obtusa venom. smartox-biotech.comcore.ac.ukresearchgate.net While it shares a similar pattern of cysteines with this compound and echistatin, a major distinction is that obtustatin contains a Lysine-Threonine-Serine (KTS) motif in its active site loop instead of the classical RGD sequence. smartox-biotech.comcore.ac.ukresearchgate.net This fundamental difference in the integrin-binding motif leads to a distinct integrin specificity. Obtustatin is a potent and selective inhibitor of the α1β1 integrin, which recognizes collagen, and does not inhibit RGD-dependent integrins like αIIbβ3, αvβ3, or α5β1, which are targeted by this compound and echistatin. smartox-biotech.comcore.ac.ukresearchgate.net Structurally, the integrin-binding loop of obtustatin is also shorter than that of RGD-containing disintegrins like this compound and echistatin. smartox-biotech.comcore.ac.uk
Here is a table summarizing some key structural characteristics and comparisons:
| Feature | This compound | Echistatin | Obtustatin |
| Classification | Short monomeric disintegrin ebm-journal.orgimrpress.com | Short monomeric disintegrin ebm-journal.orgimrpress.com | Short monomeric disintegrin smartox-biotech.comcore.ac.ukresearchgate.net |
| Approximate Size | 49-51 amino acids ebm-journal.orgimrpress.com | 49 amino acids portlandpress.com | 41 amino acids smartox-biotech.comresearchgate.net |
| Cysteine Residues | 8 ebm-journal.orgimrpress.comnih.gov | 8 portlandpress.com | Similar pattern to Echistatin/Eristostatin smartox-biotech.com |
| Disulfide Bonds | 4 ebm-journal.orgimrpress.comnih.gov | 4 portlandpress.com | Similar pattern to Echistatin/Eristostatin smartox-biotech.com |
| Integrin Motif | RGD (Arginine-Glycine-Aspartate) nih.govscielo.brontosight.ai | RGD (Arginine-Glycine-Aspartate) ebm-journal.orgportlandpress.com | KTS (Lysine-Threonine-Serine) smartox-biotech.comcore.ac.ukresearchgate.net |
| RGD Loop Sequence | CRVARGDWNDDYC nih.gov | CKRARGDDMDDYC nih.gov | KTSLT (within the loop) researchgate.net |
| Integrin Specificity | Primarily αIIbβ3, also α4β1 researchgate.netscribd.comresearchgate.net | αvβ3, α5β1, αIIbβ3 researchgate.netportlandpress.com | α1β1 (selective) smartox-biotech.comcore.ac.ukresearchgate.net |
| C-terminal Influence | Critical for interaction with target cells nih.gov | Important for activity and selectivity nih.govportlandpress.com | Near the active loop, displays motion smartox-biotech.com |
Biosynthesis and Heterologous Expression of Eristostatin
Native Isolation Procedures
Native eristostatin is isolated directly from the crude venom of Eristicophis macmahoni. nih.govwpmucdn.com A common method for purifying disintegrins from crude snake venom is high-performance liquid chromatography (HPLC). nih.govwpmucdn.com Specifically, reversed-phase HPLC on a C-18 column using an acetonitrile (B52724) gradient has been described for the isolation of native this compound. nih.govwpmucdn.com Purification from crude venom can be a laborious process, often yielding only small amounts of the protein, which can limit extensive research into its activity and structure-function relationships. nih.gov
Recombinant Production Strategies
To overcome the limitations of native isolation, recombinant DNA technology is widely used to produce disintegrins in higher quantities and with better quality. nih.gov Heterologous expression allows for the production of recombinant this compound for various studies. nih.govnih.gov
Expression Systems and Vectors (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used host system for the heterologous expression of recombinant proteins due to its rapid growth, high expression levels, well-characterized genetics, and cost-effectiveness. nih.govnih.govsigmaaldrich.comabyntek.com Various approaches related to gene expression in E. coli can be employed depending on the expression vector used. nih.gov While intracellular production in the cytoplasm is common and can yield high protein amounts, it may lead to incorrect folding and the formation of insoluble inclusion bodies, particularly for cysteine-rich proteins like disintegrins that require disulfide bonds for proper structure and activity. nih.govmdpi.com The oxidizing environment in other cellular compartments, such as the periplasm, can promote disulfide bond formation, contributing to the solubility of expressed proteins like this compound. nih.govmdpi.com
Expression vectors typically contain a strong promoter, a ribosome binding site, and a selectable marker. abyntek.com The pET 39b (+) expression plasmid has been used for the expression of recombinant this compound in E. coli. nih.govwpmucdn.com This plasmid can incorporate a 6-histidine tag, which aids in purification. nih.govwpmucdn.com Different E. coli strains can also impact expression levels; for instance, the BL21 Codon Plus strain has shown higher expression concentrations of this compound compared to the BL21 Gold strain. udel.edu
Purification and Characterization of Recombinant Forms
Purification of recombinant this compound often involves affinity chromatography, particularly when using expression vectors that incorporate affinity tags like the 6-histidine tag. nih.govwpmucdn.comamericanpharmaceuticalreview.combio-rad.com His-tagged recombinant proteins can be isolated using immobilized metal affinity chromatography (IMAC) columns, such as His*Bind columns. nih.govwpmucdn.combio-rad.com Following isolation, the affinity tag may be cleaved from the recombinant protein using specific cleavage sites integrated into the vector design, ensuring the final product does not retain extraneous amino acids that could interfere with biological activity. nih.govwpmucdn.com
Characterization of recombinant this compound typically involves assessing its purity and confirming its molecular weight. Techniques such as SDS-PAGE are used to evaluate purity, and mass spectrometry can confirm the molecular weight. wpmucdn.com Biological activity is assessed through assays that measure its inhibitory effects on processes like platelet aggregation or cell migration, often quantified by determining the IC50 value. nih.govwpmucdn.com For example, the IC50 for inhibiting ADP-induced platelet aggregation can be determined using platelet-rich plasma and spectrophotometry. nih.govwpmucdn.com The biological activity of recombinant this compound has been shown to be comparable to that of native this compound. wpmucdn.com
Engineering of this compound Variants for Research Purposes
Engineering of this compound variants is a valuable approach for investigating structure-function relationships and modifying its properties for specific research applications. researchgate.net
Site-Directed Mutagenesis Approaches
Site-directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes to the DNA sequence of a gene, resulting in altered amino acid sequences in the expressed protein. wikipedia.orgneb.comnih.gov This method is crucial for studying the impact of specific amino acid residues on protein structure and biological activity. wikipedia.orgnih.gov In the context of this compound, site-directed mutagenesis, often through alanine-scanning mutagenesis, has been used to investigate the roles of specific amino acids, particularly within the RGD loop and other regions, in its activity. udel.edunih.govwpmucdn.comnih.govdtic.milwpmucdn.com
Studies involving mutations to alanine (B10760859) within the RGD loop and outside this region have shown significantly reduced potency in inhibiting platelet aggregation and wound closure, indicating the importance of these residues for activity. udel.edunih.govwpmucdn.comnih.gov For instance, mutations of seven residues within the RGD loop and four residues outside it resulted in less potency in both assays. nih.govwpmucdn.comnih.gov Furthermore, specific mutations have been shown to affect the ability of this compound to prevent the binding of antibodies to integrins, highlighting the role of particular residues in integrin interaction. udel.edu
Design and Production of Chimeric Disintegrins
Chimeric disintegrins are hybrid molecules constructed from sequences of two or more different proteins, designed to create peptides with modified properties such as altered stability, affinity, or function. nih.govmdpi.com This approach has been used to study the importance of specific regions, like the hairpin loop and the C-terminus, in disintegrin activity and integrin recognition. mdpi.comresearchgate.net
Chimeric molecules involving this compound have been created to explore changes in integrin binding specificity. For example, a chimeric disintegrin where the C-terminal WNG sequence of this compound was replaced with the HKGPAT sequence from echistatin (B137904) exhibited new activity with the α5β1 integrin, showing a 10-20-fold higher affinity than wild-type this compound. capes.gov.br This suggests that the C-terminus plays a role in integrin recognition. capes.gov.br Chimeric disintegrins can be produced using recombinant technology, often expressed in systems like E. coli. elsevier.es The development of chimeric recombinant disintegrins is being explored for potential therapeutic applications. elsevier.es
Integrin Mediated Biological Activities and Cellular Mechanisms
Modulation of Cell Adhesion Dynamics
Cell adhesion, the process by which cells attach to each other and to the ECM, is critically regulated by integrins. Eristostatin has been demonstrated to modulate these dynamics, primarily through the inhibition of cell adhesion. nih.govnih.gov
General Inhibition of Cell Adhesion
This compound has been shown to abolish the adhesion of melanoma cells to an immobilized RGD matrix, indicating an RGD-dependent mechanism for this inhibitory effect. nih.gov Studies using atomic force microscopy have confirmed that this compound binds directly to the surface of various melanoma cell lines, with varying unbinding strengths observed across different lines. nih.govwpmucdn.com This binding can be partially inhibited by the addition of soluble RGDS peptide, further supporting the involvement of integrins. nih.gov
Specificity for Extracellular Matrix Proteins (e.g., Fibronectin, Collagen IV, Laminin)
A key aspect of this compound's activity is its specificity for certain ECM proteins. Research indicates that this compound specifically inhibits cell migration on fibronectin in a concentration-dependent manner. nih.govudel.eduwpmucdn.comnih.govmybiosource.com In contrast, it generally has no effect on cell migration on collagen IV or laminin (B1169045) matrices, with the exception of certain cell lines like WM164, where an inhibitory effect on migration on collagen IV and laminin was observed. nih.govaacrjournals.orgwpmucdn.com This suggests that this compound's interference with cell adhesion is particularly pronounced when cells interact with fibronectin. Fibronectin is a major ligand for numerous integrins, including those that recognize the RGD sequence. nih.gov
Inhibition of Cell Migration
Cell migration is a complex process essential for development, immune responses, and wound healing, but also critically involved in disease processes like cancer metastasis. nih.govwpmucdn.com this compound has been extensively studied for its ability to inhibit cell migration, particularly in melanoma cells. nih.govaacrjournals.orgudel.eduwpmucdn.com
Effects on Melanoma Cell Motility (e.g., C8161, 1205Lu, MV3, M24met, WM164 cell lines)
This compound has been shown to significantly impair the migration of several human melanoma cell lines, including C8161, 1205Lu, MV3, M24met, and WM164. nih.govaacrjournals.orgudel.eduwpmucdn.com This inhibitory effect is observed across these diverse cell lines, highlighting this compound's potential as a broad-spectrum inhibitor of melanoma cell motility. nih.govaacrjournals.org The mechanism involves interaction with integrins, and studies using function-blocking antibodies have identified αv as a common target for interaction with this compound in some cell lines like C8161, WM164, and 1205Lu. However, other cell lines such as MV3 and M24met appear to utilize different integrin binding partners. nih.govwpmucdn.com
In Vitro Wound Closure Inhibition
In vitro wound closure assays are commonly used to assess cell migration. This compound has been shown to delay wound closure in these assays when melanoma cells are plated on a fibronectin matrix. nih.govaacrjournals.orgwpmucdn.com For instance, cells treated with 3 μM this compound closed a significantly smaller percentage of the wounded area compared to untreated control cells on fibronectin. nih.govwpmucdn.com This inhibitory effect on wound closure on fibronectin has been confirmed for multiple melanoma cell lines, including C8161, MV3, WM164, M24met, and 1205Lu. nih.govaacrjournals.orgwpmucdn.com While this compound affected wound closure on fibronectin for most cell lines, its effect on migration on laminin or collagen IV was limited, with WM164 being an exception that showed inhibition on these matrices as well. nih.govaacrjournals.orgwpmucdn.com
| Cell Line | Matrix | This compound Effect on Wound Closure |
| C8161 | Fibronectin | Delayed/Impaired |
| 1205Lu | Fibronectin | Delayed/Impaired |
| MV3 | Fibronectin | Delayed/Impaired |
| M24met | Fibronectin | Delayed/Impaired |
| WM164 | Fibronectin | Delayed/Impaired |
| MV3 | Laminin | No effect |
| 1205Lu | Laminin | No effect |
| C8161 | Laminin | No effect |
| MV3 | Collagen IV | No effect |
| 1205Lu | Collagen IV | No effect |
| C8161 | Collagen IV | No effect |
| WM164 | Laminin | Inhibited |
| WM164 | Collagen IV | Inhibited |
| Cell Line | This compound Concentration | Migration (% of Control) |
| C8161 | 3 μM | Significantly less |
| 1205Lu | 3 μM | Significantly less |
| MV3 | 3 μM | Significantly less |
| M24met | 3 μM | Significantly less |
| WM164 | 3 μM | Significantly less |
Mechanistic Differentiation from Cell Proliferation Effects
This compound has been shown to specifically inhibit cell migration, particularly on fibronectin, without having an effect on cell proliferation or angiogenesis. nih.govuniprot.org This suggests that the mechanisms by which this compound affects cell motility are distinct from those regulating cell growth and the formation of new blood vessels. Studies investigating the effect of this compound on melanoma cell migration found significant impairment of migration in several human melanoma cell lines, specifically on fibronectin substrates, while no effect on cell proliferation was observed. nih.gov Further evidence for this differentiation comes from mutational analysis of this compound; certain mutations within and outside the RGD loop resulted in decreased potency in inhibiting platelet aggregation and wound closure (a measure of cell migration), but the decreased activity for some mutations was observed only in the wound closure assay, indicating potentially different mechanisms or integrins involved in these two activities. nih.gov
Disintegrin-Integrin Interactions and Specificity
Disintegrins, including this compound, interact with integrins, which are heterodimeric cell surface receptors crucial for cell-cell and cell-extracellular matrix interactions. researchgate.net These interactions play fundamental roles in various physiological and pathological processes, such as hemostasis and tumor metastasis. researchgate.net
Primary Integrin Binding Mechanisms
Most disintegrins, including this compound, utilize an RGD motif to interact with integrins. nih.govresearchgate.netscielo.br This RGD sequence is a key recognition site found in many adhesive proteins of the extracellular matrix. researchgate.netscielo.br By presenting this motif, disintegrins can bind to integrins, effectively competing with the natural ligands for the binding site. nih.govresearchgate.net This binding event can inhibit integrin-related functions in various cell systems. scielo.brscielo.br The interaction is often characterized by high affinity binding. nih.gov
Inhibition of Ligand Binding to Integrin Receptors
A primary mechanism of this compound's action is the inhibition of the binding of natural ligands to integrin receptors. nih.gov By binding to integrins with high affinity, this compound acts as a competitive antagonist, preventing the interaction of integrins with their physiological ligands, such as fibrinogen, fibronectin, and VCAM-1. nih.govscielo.br This disruption of ligand binding interferes with integrin-mediated cell adhesive functions. scielo.br
This compound's Affinity for AlphaV Integrin Subunits
Research indicates that this compound does not react with the integrin alpha-V/beta-3 (ITGAV/ITGB3), also known as the vitronectin receptor. uniprot.org While other disintegrins like echistatin (B137904) and kistrin (B590482) have been shown to bind with high affinity to immobilized alphaVbeta3, this compound bound at a much lower level in solid phase assays. nih.gov Furthermore, studies using CHO cells transfected with alphaVbeta3 genes (VNRC3 cells) showed that this compound bound to these cells in a reversible and saturable manner, but VNRC3 cells did not bind to immobilized this compound. nih.govcapes.gov.brresearchgate.net This provides evidence that this compound may bind to a different epitope on alphaVbeta3 compared to other disintegrins like echistatin. nih.govcapes.gov.br
Interaction with Fibronectin-Binding Integrins
This compound specifically inhibits cell migration on fibronectin. nih.govuniprot.org This suggests that its interaction may involve fibronectin-binding integrins that mediate cell migration. nih.govresearchgate.net While this compound does not react with the alpha-5/beta-1 (ITGA5/ITGB1) fibronectin receptor uniprot.org, its effect on migration on fibronectin suggests involvement with other integrins that bind to fibronectin. The interaction between this compound and melanoma cells leading to impaired migration on fibronectin may involve fibronectin-binding integrins. nih.govresearchgate.net
Evidence for AlphaIIbBeta3 Integrin Binding and Platelet Aggregation Inhibition
This compound is a potent inhibitor of ADP-induced platelet aggregation. nih.govuniprot.org This effect is mediated by its binding to the alpha-IIb/beta-3 (ITGA2B/ITGB3) receptor on the platelet surface. uniprot.org this compound binds to alphaIIbBeta3 with high affinity, and notably, it binds with the same high affinity to both resting and activated platelets. uniprot.orgnih.govmybiosource.com This is in contrast to some other disintegrins whose binding affinity can change upon platelet activation. nih.gov this compound inhibits the binding of monoclonal antibodies that are dependent on the RGD motif or specific to the alphaIIbBeta3 complex, as well as antibodies that recognize both alphaIIbBeta3 and alphaVbeta3, to cells expressing alphaIIbBeta3 and to purified alphaIIbBeta3. nih.govcapes.gov.br Experiments combining this compound and echistatin suggest that they bind to different but overlapping sites on the alphaIIbBeta3 integrin. nih.govcapes.gov.br The specificity of this compound's interaction with alphaIIbBeta3 is supported by its ability to cross-link to this integrin on normal platelets but not on thrombasthenic platelets deficient in alphaIIbBeta3. nih.govcapes.gov.br
Immunomodulatory Effects on Cellular Cytotoxicity
Interactions with NK-like TALL-104 Cells
Research has indicated that this compound can influence the interaction between melanoma cells and NK-like TALL-104 cells. This compound treatment has been shown to increase the susceptibility of nonmetastatic SBc12 melanoma cells to specific killing by NK-like TALL-104 cells. karger.comnih.govmendeley.com Studies have also demonstrated that this compound can enhance the lytic ability of TALL-104 cells towards certain melanoma cell lines. researchgate.net While the precise mechanism underlying this effect is not fully understood, it is hypothesized that this compound may exert a secondary effect by directly binding to natural killer cells, thereby altering their interactions with melanoma cells, or act through a unique mechanism. nih.gov The complexity of these interactions suggests that the effect of this compound on the lytic ability of NK cells towards melanoma cells in general may vary depending on the specific cell lines involved. researchgate.net
Downstream Intracellular Signaling Pathways
Integrin engagement can trigger various intracellular signaling pathways that regulate crucial cellular functions. Studies investigating the cellular mechanisms of this compound have explored its impact on these downstream events.
Impact on Tyrosine Phosphorylation Events
Treatment with this compound has been observed to induce changes in intracellular tyrosine phosphorylation in various human melanoma cell lines. udel.eduudel.edunih.gov These changes are not consistent across all cell lines, suggesting potential cell-type specific responses. udel.edu Proteins exhibiting altered phosphorylation levels after this compound treatment have been observed at approximate molecular weights, and potential corresponding proteins have been suggested based on these weights. udel.eduudel.edukarger.com For instance, decreases in phosphorylation have been noted in proteins at approximately 240, 45, and 34 kDa in the 1205LU cell line, potentially corresponding to IGFR, Pten, and Crk. udel.edu Increases in phosphorylation have been observed in proteins at approximately 120 kDa (potentially FAK), 100 kDa (potentially FGFR), 77 kDa (potentially Gab), 70 kDa (potentially Numb), 47 kDa (potentially Pten), and 34 kDa (potentially Crk) in various cell lines like C8161, MV3, M24met, WM164, and SbCl2. udel.edu These observed changes in tyrosine phosphorylation suggest that this compound influences intracellular signaling cascades, potentially involving proteins implicated in cell motility and other cellular processes. nih.govkarger.com
Here is a summary of observed changes in tyrosine phosphorylation in melanoma cell lines treated with this compound:
| Cell Line | Observed Change in Tyrosine Phosphorylation (Approximate kDa) | Potential Protein Correspondence |
| 1205LU | Decrease at 240, 45, 34 kDa | IGFR, Pten, Crk |
| C8161 | Increase at 120, 34 kDa | FAK, Crk |
| MV3 | Increase at 120, 100, 77, 34 kDa | FAK, FGFR, Gab, Crk |
| M24met | Increase at 120, 100, 77, 47 kDa | FAK, FGFR, Gab, Pten |
| WM164 | Increase at 100, 77, 47, 34 kDa | FGFR, Gab, Pten, Crk |
| SbCl2 | Increase at 100, 77, 70, 34 kDa | FGFR, Gab, Numb, Crk |
Potential Modulatory Effects on FAK, PI3-K, and MAPK Pathways (General Disintegrin Context)
In the broader context of disintegrin research, integrin-mediated signaling is known to involve pathways such as FAK, PI3-K, and MAPK. scielo.brnih.govscielo.brmdpi.comresearchgate.netresearchgate.net Integrin activation can trigger the tyrosine phosphorylation of FAK, which in turn can activate the PI3-K pathway. scielo.brscielo.br The PI3-K pathway is involved in regulating various cellular responses, including migration and survival. scielo.brscielo.br Furthermore, the activation of FAK and PI3-K can lead to the activation of the Ras/Raf/MAPK pathway, which plays a role in controlling processes like migration, cell death, and survival. scielo.brscielo.brmdpi.com While the observed changes in tyrosine phosphorylation following this compound treatment include potential candidates like FAK, suggesting an influence on these pathways udel.edukarger.com, the provided research does not definitively establish a direct modulatory effect of this compound specifically on the FAK, PI3-K, and MAPK pathways. However, the general understanding of disintegrin-integrin interactions and the observed phosphorylation changes suggest a potential, albeit not fully elucidated for this compound, link to these signaling cascades.
Angiogenesis Research Context
Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. Disintegrins have been investigated for their potential to modulate angiogenesis. nih.govnih.gov
Absence of Direct Angiogenic Modulation by this compound
Multiple studies have consistently reported that this compound has no significant effect on angiogenesis. nih.govuniprot.orgudel.eduimrpress.commybiosource.comnih.govresearchgate.net Experiments using the chicken chorioallantoic membrane (CAM) assay, a common model for studying angiogenesis, have shown that this compound does not inhibit blood vessel growth. nih.govimrpress.comresearchgate.net This lack of angiogenic modulation by this compound is a notable characteristic that differentiates it from many other disintegrins. imrpress.comnih.govresearchgate.net
Comparative Analysis with Angiogenesis-Inhibiting Disintegrins
In contrast to this compound, several other disintegrins have demonstrated potent anti-angiogenic properties. nih.govnih.govmdpi.comashpublications.orgresearchgate.netresearchgate.net For example, echistatin, another short RGD-containing disintegrin, has been shown to effectively inhibit angiogenesis in the CAM model. imrpress.comnih.gov Obtustatin (B1151259), a KTS-containing disintegrin, also potently inhibits new vessel development. imrpress.comresearchgate.net Other disintegrins like contortrostatin, triflavin, DisBa-01, viperistatin, and lebestatin have been reported to inhibit angiogenesis through interactions with various integrins such as αvβ3, αvβ5, α5β1, and α1β1. nih.govnih.govmdpi.comashpublications.orgresearchgate.netresearchgate.net The lack of anti-angiogenic activity by this compound is hypothesized to be due to its lack of activity with the αvβ3 integrin, which is known to play a significant role in angiogenesis. imrpress.com This comparative analysis highlights the specificity of disintegrin-integrin interactions and their differential effects on complex biological processes like angiogenesis.
Here is a comparative overview of this compound and some angiogenesis-inhibiting disintegrins:
| Disintegrin | Source | Angiogenesis Effect | Key Interacting Integrins (where specified in results) |
| This compound | Eristicophis macmahoni | No effect | αIIbβ3, α4β1 |
| Echistatin | Echis carinatus | Inhibits | αIIbβ3, αvβ3 |
| Obtustatin | Vipera lebetina obtusa | Inhibits | α1β1 |
| Contortrostatin | Agkistrodon contortrix | Inhibits | αvβ3, αvβ5, α5β1 |
| Triflavin | Trimeresurus flavoviridis | Inhibits | αvβ3, α5β1 |
| DisBa-01 | Bothrops alternatus | Inhibits | αvβ3 |
| Viperistatin | Vipera paleastinae | Inhibits | Not specified |
| Lebestatin | Macrovipera lebetina | Inhibits | α1β1 |
Structure Activity Relationship Sar Studies of Eristostatin
Elucidating the Role of the RGD Loop Residues
The Arg-Gly-Asp (RGD) motif is a central feature of many disintegrins and is critical for their interaction with integrins that recognize this sequence. In Eristostatin, the RGD motif is located within a flexible loop structure. Research has focused on understanding the specific contributions of the residues within this loop to this compound's biological activity.
Mutational Analysis of R27, G28, D29, N31
Targeted mutagenesis of the RGD loop residues in this compound has provided significant insights into their importance for function. Studies involving alanine (B10760859) mutations of key residues within the RGD loop, specifically R27, G28, and D29, have demonstrated that these residues are critical for this compound's inhibitory effects on both platelet aggregation and cell migration. Mutation of R27, G28, or D29 to alanine resulted in significantly reduced potency in both assays. [2nd search: 1] Notably, these mutants showed a complete loss of inhibitory effect on ADP-induced platelet aggregation, with IC50 values effectively infinite. [2nd search: 1] The mutation of N31, located immediately C-terminal to the RGD sequence, also led to significantly less potency in both platelet aggregation and wound closure assays. [2nd search: 1, 2]
The data from mutational analysis of the RGD loop residues highlight the indispensable role of the core RGD sequence (R27-G28-D29) in the primary inhibitory activities of this compound. The adjacent N31 residue also contributes significantly to the full potency of the disintegrin.
Functional Contributions of C-Terminal Residues
The C-terminal region of disintegrins has also been identified as an important determinant of their activity and specificity, often acting in concert with the RGD loop. This compound possesses a specific C-terminal sequence (NPWNG) that has been investigated for its functional contributions. [1st search: 13]
Synergy between the RGD Loop and C-Terminal Tail
Accumulating evidence suggests a synergistic relationship between the RGD loop and the C-terminal tail in mediating the full biological activity of disintegrins, including this compound. Structural studies on related disintegrins like Echistatin (B137904) and Rhodostomin have shown that the RGD loop and the C-terminal region are often in close proximity and exhibit concerted motions. [1st search: 3, 6, 9, 10, 11, 12, 14] This structural interplay is believed to influence the conformation of the integrin-binding site and contribute to high-affinity and selective binding to integrin receptors. [1st search: 6, 10, 11, 13] The observation that mutations in the C-terminus of this compound can have similar inhibitory effects on cell migration as mutations in the RGD loop, while not affecting platelet aggregation, further supports the idea that these two regions functionally cooperate, potentially through structural interactions, to mediate specific biological outcomes. [2nd search: 1] The intact C-terminus (NPWNG) of this compound is considered important for its interaction with both platelets and melanoma cells. [1st search: 13]
Differential Structural Requirements for Distinct Biological Activities
The SAR studies on this compound clearly demonstrate that different structural elements of the disintegrin are required for its distinct biological activities. While the RGD loop is essential for both inhibiting platelet aggregation and cell migration, the C-terminal region plays a more specific role in inhibiting cell migration. [2nd search: 1] This differential requirement is evident from the mutational analysis data, where RGD loop mutations abrogated both activities, but C-terminal mutations primarily affected cell migration. [2nd search: 1]
Furthermore, this compound exhibits specificity in its integrin binding profile. It is a potent inhibitor of αIIbβ3 (platelet glycoprotein (B1211001) IIb/IIIa) and α4β1 integrins, contributing to its effects on platelet aggregation and melanoma cell metastasis, respectively. [2nd search: 3] However, it shows little to no interaction with αvβ3 and α5β1 integrins. [2nd search: 3] This selective integrin binding is a key aspect of its differential biological activities and is determined by the combined structural features of its RGD loop, adjacent residues, and the C-terminal tail. [1st search: 5, 28, 34] The specific amino acid sequence and conformation of these regions dictate the affinity and specificity of this compound's interaction with different integrin subtypes, leading to its varied inhibitory effects on different cellular processes.
Here is a summary of the impact of selected alanine mutations on this compound's activity:
| Mutation (Residue to Alanine) | Effect on Platelet Aggregation Inhibition | Effect on Wound Closure Inhibition | Primary Location |
| R27 | Significantly blunted (IC50 infinity) [2nd search: 1] | Significantly blunted [2nd search: 1] | RGD Loop |
| G28 | Significantly blunted (IC50 infinity) [2nd search: 1] | Significantly blunted [2nd search: 1] | RGD Loop |
| D29 | Significantly blunted (IC50 infinity) [2nd search: 1] | Significantly blunted [2nd search: 1] | RGD Loop |
| N31 | Significantly blunted [2nd search: 1, 2] | Significantly blunted [2nd search: 1] | RGD Loop (adjacent) |
| R24 | Significantly blunted [2nd search: 1] | Significantly blunted [2nd search: 1] | RGD Loop (adjacent) |
| V25 | Significantly blunted [2nd search: 1] | Significantly blunted [2nd search: 1] | RGD Loop (adjacent) |
| W47 | Similar to wild-type [2nd search: 1] | Loss of inhibition [2nd search: 1] | C-terminus |
| N48 | Similar to wild-type [2nd search: 1] | Loss of inhibition [2nd search: 1] | C-terminus |
| G49 | Similar to wild-type [2nd search: 1] | Loss of inhibition [2nd search: 1] | C-terminus |
This table illustrates how mutations in the RGD loop generally affect both activities, while mutations in the C-terminus specifically impact cell migration inhibition.
Platelet Aggregation vs. Cell Migration Inhibition
This compound is a potent inhibitor of ADP-induced platelet aggregation, a process primarily mediated by the αIIbβ3 integrin (also known as the glycoprotein IIb/IIIa receptor) on the surface of platelets. This compound achieves this inhibition by binding to the αIIbβ3 receptor. wikipedia.org Notably, this compound binds with high affinity to both resting and activated platelets. wikipedia.org
Beyond its effects on platelets, this compound has also demonstrated significant inhibitory activity on cell migration, particularly in the context of melanoma cells. Studies have shown that this compound, in nanomolar concentrations, inhibits the migration of various human melanoma cell lines in vitro. wikipedia.orgnih.govnih.govnih.gov This inhibition is often observed when cells are migrating on a fibronectin matrix and appears to be concentration-dependent. nih.govnih.govnih.gov Interestingly, this compound's effect on migration can be matrix-specific, with less pronounced inhibition observed on matrices like collagen IV or laminin (B1169045) in some cell lines. wikipedia.orgnih.govnih.govnih.gov
A crucial distinction arises in the mechanism of action between platelet aggregation and melanoma cell migration inhibition. While this compound targets αIIbβ3 on platelets, the melanoma cell lines inhibited by this compound often lack this specific integrin. wikipedia.org This suggests that this compound inhibits melanoma cell migration through interaction with other RGD-binding integrins involved in cell motility. wikipedia.org Potential candidates for these interactions include integrins such as αvβ1, αvβ5, αvβ6, and/or α3β1. wikipedia.org Further research using function-blocking antibodies has indicated the involvement of αv and β1 integrin subunits in the adhesion of some melanoma cell lines to immobilized this compound. nih.gov
Below is a summary of the impact of selected alanine mutations on this compound's activity:
| Mutation Position(s) | Effect on Platelet Aggregation Inhibition | Effect on Cell Migration Inhibition (Wound Closure) |
|---|---|---|
| R27, G28, D29, N31 (within RGD loop) | Activity abrogated | Activity abrogated |
| R24, V25 (within RGD loop) | Function significantly impaired | Function significantly impaired |
| W47, N48, G49 (C-terminus) | Not significantly affected | Important for effect |
| Other mutations within and outside RGD loop | Varied decrease in potency | Varied decrease in potency (some affected only migration) |
Conformational Dynamics and Integrin Recognition
This compound, like other disintegrins, contains an RGD (Arginine-Glycine-Aspartic acid) motif, which is a key sequence recognized by many integrins. wikipedia.orgwikipedia.orgnih.govnih.govnih.govmdpi.com The ability of disintegrins to bind to various integrins with high affinity and block the binding of their natural ligands is central to their biological activity. nih.gov The specific integrin recognized by a disintegrin is largely mediated by the conformation and sequence of its RGD-containing loop. mdpi.com
This compound's interaction with integrins is not limited to αIIbβ3. It has also been shown to bind to the α4β1 integrin and interfere with the binding between α4β1 and its ligand, VCAM-1. wikipedia.orgcenmed.com While some studies indicate that this compound does not interact with αvβ3 or α5β1 wikipedia.org, others suggest potential interactions with fibronectin-binding integrins (such as αvβ1, αvβ5, αvβ6, and/or α3β1) to explain its inhibition of cell migration on fibronectin wikipedia.orgnih.govnih.govnih.gov. The requirement for both the RGDW motif and an intact C-terminus for this compound's interaction with platelets and melanoma cells highlights the importance of these regions for proper integrin binding. metabolomicsworkbench.org The specific structural features of the disintegrin, particularly the binding loop and potentially the C-terminus, play a crucial role in determining integrin binding specificity. mdpi.com
Insights from Echistatin Molecular Models
Echistatin and this compound are structurally homologous disintegrins, sharing a similar pattern of disulfide bridges. uni.lunih.govmdpi.com Due to this structural similarity, molecular models of this compound have been constructed based on the known NMR coordinates of echistatin. uni.lunih.govmdpi.comnih.govresearchgate.net Comparing the three-dimensional structures derived from these models has provided valuable insights into the potential reasons for the observed differences in their biological activities. mdpi.com
A key structural difference identified through these models lies in the RGD-containing loop. The RGD loops of this compound and a modified form of echistatin (echistatin D27W, where aspartic acid at position 27 is replaced by tryptophan) were found to be wider than the RGD loop of wild-type echistatin. uni.lunih.govnih.gov This increased width in this compound is attributed to the presence of a tryptophan residue immediately following the RGD sequence (RGDW) in this compound, as opposed to an aspartic acid residue (RGDD) in wild-type echistatin. uni.lunih.govnih.gov
This structural difference in the RGD loop is hypothesized to be a significant factor influencing the fitting of the disintegrin to the binding pockets of different integrins, such as αIIbβ3 and αvβ3. uni.lunih.gov Supporting this hypothesis, synthetic echistatin D27W, which mimics the RGDW motif of this compound, exhibited increased platelet aggregation inhibitory activity and enhanced potency in blocking fibrinogen binding to αIIbβ3, similar to this compound, when compared to wild-type echistatin. uni.lunih.gov
Furthermore, studies on echistatin suggest that its C-terminus may possess functional capabilities independent of the RGD loop and could interact with distinct sites on the β1 and β3 integrin subunits. uni.lumdpi.com This implies that variations in the C-terminal region among different disintegrins, including this compound, could contribute to their specific integrin recognition profiles. mdpi.com
Preclinical Research and Therapeutic Potential Exploration
In Vivo Studies on Tumor Metastasis Inhibition
Preclinical studies using in vivo models have provided compelling evidence for eristostatin's ability to inhibit the formation of secondary tumors, a critical step in cancer progression.
Lung Colonization Inhibition Models (e.g., Murine and Human Melanoma Cells)
This compound has been shown to inhibit lung colonization in various mouse models using both murine and human melanoma cells. Studies have indicated that this compound can inhibit lung colonization when injected simultaneously with B16F10 murine melanoma cells into the tail vein of C57BL/6 mice. nih.govwpmucdn.com This inhibitory effect has been observed at doses such as 25 µ g/mouse . nih.govwpmucdn.com
Furthermore, this compound has demonstrated efficacy against human melanoma cells in nude mice. It was found to inhibit lung colonization following intravenous injection of MV3 human melanoma cells. nih.govwpmucdn.com Similar inhibitory effects on lung colonization have been shown with other human metastatic melanoma cell lines, including M24met and C8161, at a dose of 10 µ g/mouse . nih.govwpmucdn.com
Research suggests that this compound's inhibition of lung colonization may involve interference with specific integrins. One study indicated that this compound inhibited experimental metastasis by interfering with α4β1 rather than α5β1 or αvβ3 integrins. wpmucdn.com Another study proposed that a major contribution of this compound to lung colonization inhibition is via preferential binding to platelet αIIbβ3 integrin, thereby blocking the interaction between tumor cells and platelets. nih.gov
Data from studies on lung colonization inhibition are summarized in the table below:
| Cell Line (Species) | Mouse Model | This compound Dose | Effect on Lung Colonization | Relevant Integrin(s) Implicated |
| B16F10 (Murine) | C57BL/6 | 25 µ g/mouse | Inhibited | αIIbβ3 (platelet) nih.gov |
| MV3 (Human) | Nude mouse | Not specified (Injected simultaneously) | Inhibited | α4β1 wpmucdn.com |
| M24met (Human) | Nude mouse | 10 µ g/mouse | Inhibited | Not definitively established nih.gov |
| C8161 (Human) | Nude mouse | 10 µ g/mouse | Inhibited | Not definitively established nih.gov |
Liver Colonization Inhibition Models
In addition to lung metastasis, this compound has also been shown to inhibit liver colonization by melanoma cells in mouse models. Studies using B16F10 murine melanoma cells injected intravenously into C57BL/6 mice simultaneously with this compound (25 µ g/mouse ) have demonstrated inhibition of liver colonization. nih.govwpmucdn.com
The mechanism by which this compound inhibits liver colonization is also thought to involve its interaction with integrins and interference with cell-ligand interactions crucial for successful metastasis. nih.govwpmucdn.com
Strategic Considerations for Cancer Research
The preclinical findings on this compound highlight several strategic considerations for cancer research, particularly concerning the targeting of metastasis. Metastases are responsible for a significant percentage of cancer deaths, and effectively eliminating cancer cells with high metastatic potential is a major challenge. cnrs.fr
This compound's ability to interfere with integrin-mediated processes involved in cell migration and adhesion suggests that targeting these interactions is a viable strategy for inhibiting metastasis. nih.govwpmucdn.com The diverse integrin profiles on different cancer cell lines and the complex interplay between tumor cells and their microenvironment underscore the need for targeted approaches that can address the heterogeneity of metastatic disease. nih.govelifesciences.org
Research strategies in cancer are increasingly focusing on understanding the mechanisms driving resistance to therapies and developing novel approaches to overcome them. dkfz.de Preclinical models, including in vivo studies and advanced in vitro systems like organoids, are crucial for testing novel therapies and combination approaches aimed at inhibiting metastasis and improving treatment outcomes. dkfz.defrontiersin.org
Development of Targeted Therapeutic Strategies (Excluding Clinical Translation Details)
The preclinical data on this compound support the development of targeted therapeutic strategies aimed at inhibiting tumor metastasis. This compound's activity as an integrin antagonist provides a basis for such strategies. nih.gov
Targeted therapies in cancer aim to selectively act on cancer cells or the tumor microenvironment while minimizing damage to normal cells. researchgate.net this compound's demonstrated ability to interfere with integrin function, which is critical for various steps in the metastatic cascade, positions it as a potential lead compound for developing targeted anti-metastatic agents. nih.govwpmucdn.comauajournals.org
The development of targeted therapeutic strategies based on this compound could involve designing modified disintegrins or small molecules that mimic its inhibitory effects on specific integrins involved in metastasis. nih.gov Preclinical research in this area focuses on identifying the key integrin targets on different cancer types and understanding the precise mechanisms of interaction with this compound or its derivatives. nih.govnih.gov
Furthermore, the development of targeted strategies may involve exploring novel drug delivery systems to enhance the specificity and efficacy of this compound or related compounds at metastatic sites. mdpi.com While clinical translation details are excluded, the preclinical success of this compound in inhibiting metastasis provides a strong rationale for continued research into developing it or similar molecules into targeted therapies for metastatic cancer.
Advanced Methodologies and Research Techniques in Eristostatin Studies
Cell-Based Assays for Functional Characterization
Cell-based assays are fundamental for evaluating the biological activity of eristostatin in a relevant cellular context. These assays provide insights into its effects on cellular processes such as adhesion, migration, and signaling.
Specificity Profiling with Diverse Cell Lines
Specificity profiling using diverse cell lines is essential to understand the range of cells and integrin subtypes that this compound affects. Studies have utilized various cell lines, including Chinese hamster ovary (CHO) cells, CHO cells transfected with specific integrin genes (such as αIIbβ3 and αvβ3), and human melanoma cell lines, to investigate this compound's binding and inhibitory effects nih.govcapes.gov.brnih.gov.
Research has shown that this compound exhibits low interaction with untransfected CHO cells but binds to CHO cells expressing αIIbβ3 (A5 cells) and αvβ3 (VNRC3 cells) in a reversible and saturable manner nih.govcapes.gov.br. This compound has also been shown to significantly impair the migration of several human melanoma cell lines wpmucdn.comnih.govresearchgate.net. This inhibition was observed to be specific to migration on fibronectin, but not on collagen IV or laminin (B1169045) wpmucdn.comnih.gov.
Data from binding studies using Scatchard analysis on transfected CHO cells provides quantitative information on this compound's interaction with specific integrins:
| Cell Line | Integrin Expressed | Binding Sites per Cell | Kd (nM) |
| A5 | αIIbβ3 | 816,000 | 28 |
| VNRC3 | αvβ3 | 200,000 | 14 |
Table 1: this compound Binding to Transfected CHO Cell Lines nih.govcapes.gov.br
Further specificity profiling using monoclonal antibodies demonstrated that this compound inhibited the binding of antibodies specific to αIIbβ3 and those recognizing both αIIbβ3 and αvβ3 to A5 cells and platelets nih.govcapes.gov.brnih.gov. This compound showed a stronger inhibitory effect compared to echistatin (B137904) in these assays nih.govcapes.gov.brnih.gov. Experiments combining this compound and echistatin suggested they bind to different but overlapping sites on αIIbβ3 nih.govcapes.gov.brnih.gov. This compound had no effect on systems involving the αvβ3-specific antibody LM 609, providing evidence for a different binding epitope on αvβ3 compared to echistatin nih.govcapes.gov.brnih.gov.
Studies with melanoma cell lines, such as 1205 Lu, WM164, SBcl2, C8161, and MV3, have demonstrated this compound's ability to inhibit cell migration wpmucdn.comnih.gov.
Molecular and Biochemical Analysis
Molecular and biochemical techniques are employed to characterize this compound's purity, identity, and its interactions with target molecules at a molecular level.
SDS-PAGE and Mass Spectrometry for Protein Purity and Identity
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a standard technique used to separate proteins based on their molecular weight abcam.combio-rad.com. It is frequently used to assess the purity of protein samples abcam.com. Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of proteins, including determining their precise molecular weight and amino acid sequence bio-rad.comnih.govnih.gov.
Native this compound and echistatin have been isolated from snake venoms using techniques like high-performance liquid chromatography (HPLC) nih.gov. Recombinant forms of this compound are often expressed in systems like E. coli and purified nih.govresearchgate.net. SDS-PAGE would be used to visualize the protein bands and assess the purity of the isolated or recombinant this compound preparations by comparing them to molecular weight markers abcam.combio-rad.com. Following SDS-PAGE, protein bands can be excised and analyzed by mass spectrometry to confirm the identity of this compound and detect any potential contaminants or modifications bio-rad.comnih.govnih.govfrontiersin.org. While specific data on SDS-PAGE and MS analysis of this compound from the searches is limited to general mentions of protein preparation, these techniques are standard for characterizing protein purity and identity in such studies abcam.combio-rad.comnih.govnih.govfrontiersin.org.
Flow Cytometry for Surface Receptor Expression and Binding Assays
Flow cytometry is a versatile technique that allows for the analysis of cell surface receptor expression and the quantification of ligand binding to cells umich.edu. This method is particularly useful for studying the interaction of this compound with integrins on the surface of various cell types.
Flow cytometry has been used to determine the binding of this compound to transfected CHO cells (A5 and VNRC3) and platelets nih.govcapes.gov.brnih.gov. These studies demonstrated that this compound binding to these cells is reversible and saturable nih.govcapes.gov.br. Flow cytometry can also be used to assess the expression of specific integrin subunits on different cell lines, providing context for binding studies capes.gov.br. Furthermore, flow cytometry can be employed in competitive binding assays to determine the affinity of unlabeled ligands, such as this compound, by measuring their ability to compete with a fluorescently labeled ligand for receptor binding umich.edu. The binding of this compound to A5 cells and resting platelets has been shown by flow cytometry to result in the expression of ligand-induced binding sites (LIBS) on the β3 subunit nih.govcapes.gov.brnih.gov.
Phosphorylation Studies for Signal Transduction Analysis
Phosphorylation is a critical post-translational modification that plays a key role in regulating protein function and transmitting signals within cells thermofisher.comkhanacademy.org. Studying phosphorylation events is important for understanding the signal transduction pathways activated or inhibited by this compound binding to integrins.
Integrin binding to extracellular matrix components or ligands like this compound can trigger intracellular signaling cascades, often involving phosphorylation events researchgate.netthermofisher.comkhanacademy.org. While direct phosphorylation studies of this compound are not detailed in the provided search results, research on the effects of disintegrins, including this compound, on cellular signaling pathways often involves examining the phosphorylation status of downstream signaling molecules. For example, FAK (Focal Adhesion Kinase) phosphorylation is a known early signaling event initiated by integrin engagement, and some studies on disintegrins have investigated their effects on FAK phosphorylation sci-hub.se. Techniques such as Western blotting with antibodies specific for phosphorylated proteins are commonly used to analyze phosphorylation events in response to stimuli like this compound treatment nih.gov. These studies help elucidate how this compound binding to integrins translates into intracellular responses.
Biophysical Techniques for Ligand-Receptor Interactions
Biophysical techniques offer powerful tools to directly measure and characterize the molecular forces and structural dynamics governing this compound's interaction with integrins.
Atomic Force Microscopy (AFM) for Molecular Interactions
Atomic Force Microscopy (AFM) has been utilized to directly visualize and quantify the binding interactions between this compound and cell surfaces, including melanoma cells. AFM studies have confirmed that this compound specifically binds to the surface of various melanoma cell lines. nih.govwpmucdn.com This binding was shown to be partially inhibited by the addition of soluble RGDS peptide, indicating that integrins are likely, though not the sole, binding partners for this compound on these cells. nih.gov AFM allows for the characterization of interactions at the single-molecule level, providing details about the frequency and strength of binding events. nih.govwpmucdn.com
Force Spectroscopy for Interaction Strength Measurement
Force spectroscopy, often performed using AFM, is a technique used to measure the unbinding forces between a ligand (such as this compound) attached to an AFM tip and its receptor (an integrin or other molecule) on a surface, such as a cell membrane. nih.govwpmucdn.compsu.edu Studies employing force spectroscopy have characterized the unbinding forces between this compound and melanoma cells, revealing varying interaction strengths across different cell lines. nih.govwpmucdn.com The observed unbinding forces were noted to be higher compared to those reported for other disintegrins like echistatin interacting with integrin αvβ3 on osteoclasts or melanoma cells interacting with fibronectin. wpmucdn.com The partial inhibition of these unbinding forces by soluble RGDS peptide further supports the involvement of RGD-dependent integrin binding in this compound's interaction with melanoma cells. nih.govwpmucdn.com However, the presence of interaction populations not inhibited by RGDS suggests that this compound may also engage in RGD-independent binding or interact with integrins not typically recognized via the RGD motif. nih.govwpmucdn.com
Nuclear Magnetic Resonance (NMR) and Molecular Modeling for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the three-dimensional structure of proteins and peptides in solution, providing insights into their conformation and dynamics. While direct high-resolution NMR structures of this compound interacting with integrins were not explicitly detailed in the search results, NMR has been widely used to study the structures of other disintegrins like echistatin. nih.govnih.govresearchgate.netresearchgate.net These studies have revealed the importance of the RGD loop conformation and the C-terminal region for integrin binding specificity and affinity. nih.govresearchgate.net
Molecular modeling complements NMR by allowing researchers to build computational models of protein-ligand complexes and simulate their interactions. nih.govresearchgate.netacs.org Although specific molecular models of this compound bound to integrins were not extensively described, studies on other disintegrins, like the docking of echistatin into integrin αvβ3, provide a framework for such analyses. nih.gov These models can help predict key contact residues at the interface and understand the structural basis for observed binding affinities and specificities. nih.govresearchgate.net Molecular models of this compound based on echistatin NMR coordinates have been used to study its recognition of αIIbβ3 and αvβ3 integrins. cgl.org.cn
Mutagenesis and Recombinant Protein Technologies
Mutagenesis and recombinant protein technologies are essential for probing the functional significance of specific amino acid residues and regions within this compound and for engineering modified versions with altered properties.
Alanine (B10760859) Scanning Mutagenesis
Alanine scanning mutagenesis is a systematic technique used to identify critical amino acid residues in a protein by individually replacing them with alanine. This alteration, which removes the side chain beyond the beta-carbon while preserving the backbone conformation, can reveal residues important for protein folding, stability, or interaction with other molecules. While direct examples of extensive alanine scanning mutagenesis specifically on this compound were not prominently featured in the search results, this technique has been applied to study the functional contribution of specific residues within the RGD motif and flanking sequences in other disintegrins or disintegrin-like domains. nih.govmdpi.com For instance, point mutations within the RGD motif, such as replacing the arginine with alanine (RGD to AGD), have been shown to abolish or significantly reduce integrin binding, highlighting the critical role of the arginine residue. nih.govmdpi.comnih.gov This approach can help delineate the residues essential for this compound's binding to specific integrins.
Chimeric Peptide Engineering
Chimeric peptide engineering involves creating hybrid peptides by combining sequences from different proteins or peptides to generate molecules with novel or improved properties. nih.govresearchgate.netkyoto-u.ac.jpnih.gov This approach is valuable for investigating structure-function relationships and modifying integrin binding specificity or affinity. nih.gov Studies have utilized chimeric disintegrins to understand the contributions of different regions, such as the RGD-containing loop and the C-terminal tail, to integrin recognition. nih.gov For example, a hybrid mutant of echistatin, where residues from its C-terminal portion were replaced by residues from the C-terminus of this compound, showed altered interaction profiles with integrins αvβ3 and α5β1, resembling that of this compound. nih.gov This demonstrates how swapping sequences can transfer or modify binding characteristics, providing insights into the regions responsible for this compound's specific integrin interactions. nih.gov
Application of Computational Biology
Computational biology techniques have been applied to study this compound, primarily focusing on its structural characteristics and interactions with target molecules, such as integrins. Molecular modeling has been utilized to construct models of this compound, often based on the known structures of homologous disintegrins like echistatin, which share similar disulfide bridge patterns nih.govcapes.gov.brnih.gov. These models help researchers visualize the three-dimensional structure of this compound and understand how variations in its amino acid sequence, particularly within the RGD-containing loop and the C-terminus, might influence its interaction with different integrins nih.govcapes.gov.brresearchgate.netresearchgate.net.
Molecular docking studies represent another key computational approach used in this compound research and the study of disintegrins in general researchgate.netnih.govresearchgate.netnih.gov. Docking simulations aim to predict the preferred orientation and binding affinity of this compound to integrin receptors like αIIbβ3 and αvβ3 nih.govcapes.gov.brresearchgate.net. These studies provide insights into the specific residues involved in the binding interface and the nature of the interactions, such as salt bridges and cation-π interactions researchgate.net. By comparing the docking behavior of this compound with that of other disintegrins, researchers can gain a better understanding of the structural features that contribute to this compound's distinct binding selectivity and potency towards various integrins nih.govcapes.gov.brresearchgate.netresearchgate.net. While molecular docking studies are valuable, it is noted that obtaining crystallographic structures of disintegrin-integrin complexes remains challenging, making computational methods particularly useful in this area nih.gov.
Based on the available information within the scope of the requested sections, detailed data tables presenting specific parameters from computational studies (e.g., binding energies from docking or structural statistics from modeling) were not found in a format suitable for interactive table generation.
Use of AI in Biodesign and Toxicity Assessment (this compound as a reference)
Emerging Research Frontiers and Unresolved Questions
Further Elucidation of Eristostatin's Unique Mechanisms of Action
While this compound is known to exert its biological effects primarily through the antagonism of integrin binding, particularly via its RGD (Arginine-Glycine-Aspartate) motif, the full spectrum of its mechanisms of action is still being elucidated. Studies indicate that this compound's interaction with integrins can lead to the inhibition of cell adhesion, migration, angiogenesis, and the induction of apoptosis nih.govscielo.br. However, the precise molecular events downstream of this compound binding that lead to these diverse outcomes are not yet fully understood.
Recent research suggests that this compound might also act through mechanisms that are not solely RGD-dependent or involve integrins not yet tested nih.gov. For instance, investigations into this compound's effect on melanoma-natural killer cell interactions showed that while its binding to melanoma cells was partially inhibited by soluble RGDS peptide, suggesting integrin involvement, it also appeared to make melanoma cells better targets for lysis by human natural killer cells through an unknown mechanism nih.gov. This highlights the need for further research to uncover the complete range of signaling pathways and cellular processes modulated by this compound. Understanding these unique mechanisms is crucial for translating its biological activities into clinical applications ontosight.ai.
Comprehensive Mapping of Integrin Binding Specificity and Signaling Pathways
This compound, like other disintegrins, interacts with integrins, which are heterodimeric adhesion receptors playing fundamental roles in numerous physiological and pathological processes researchgate.netscielo.br. This compound has been shown to bind to integrins such as αIIbβ3 and αvβ3 scielo.brscience.gov. Furthermore, it interferes with integrin α4β1 function, inhibiting the adhesion of melanoma cells to VCAM-1 nih.gov.
Despite these findings, a comprehensive map of all integrin subtypes that this compound can bind to, and the precise affinity and kinetics of these interactions across different cell types and physiological states, remains incomplete. The variability in the tripeptide sequence and its surrounding residues in disintegrins can lead to different specificity or affinity toward integrin receptors researchgate.net. Further detailed studies are required to fully map this compound's integrin binding profile.
Moreover, the specific intracellular signaling pathways activated or inhibited upon this compound binding to different integrins need more comprehensive investigation scielo.brglycoforum.gr.jp. Integrin ligation can trigger various downstream signaling cascades, including those involving focal adhesion kinase (FAK), the Ras-ERK cascade, and PI3-kinase, influencing processes like cell shape, migration, proliferation, and differentiation glycoforum.gr.jpnih.gov. A thorough understanding of how this compound modulates these complex signaling networks is essential for predicting its cellular effects and therapeutic potential.
Rational Design of Next-Generation Disintegrin-Based Antagonists
The structural features of this compound, including its disulfide bond pattern and the RGD motif, are crucial for its interaction with integrins ontosight.ai. The RGD sequence mimics natural integrin ligands, enabling this compound to bind to these receptors and inhibit cell adhesion and platelet aggregation ontosight.ai. The C-terminus region and residues adjacent to the RGD motif can also influence receptor binding ability and specificity mdpi.comnih.gov.
Building upon the knowledge of this compound's structure-function relationships, a key research frontier is the rational design of next-generation disintegrin-based antagonists with improved specificity, affinity, and stability. This involves utilizing techniques such as rational computer-assisted drug design (CADD) and peptide design approaches science.gov. The goal is to create molecules that can selectively target specific integrin subtypes involved in particular diseases while minimizing off-target effects. For example, variations in the RGD loop's width and shape can affect fitting to integrin binding pockets researchgate.net. Developing strategies to modulate integrin-binding selectivity through modifications in the RGD loop or adjacent residues is an active area of research scielo.brnih.gov.
Expanding the Scope of Preclinical Applications and Models
This compound has shown promise in preclinical studies, particularly in the context of thrombosis and cancer, demonstrating the ability to inhibit platelet aggregation and interfere with tumor cell metastasis nih.govontosight.ai. It has been evaluated in experimental metastasis models, showing inhibition of lung and liver colonization by melanoma cells nih.govnih.gov.
Expanding the scope of preclinical applications involves investigating this compound's efficacy in a wider range of cancer types and other diseases where integrin dysregulation plays a significant role. This requires the development and utilization of appropriate preclinical models that accurately mimic human disease conditions. While some studies have used murine and human melanoma cell lines in vivo nih.gov, exploring additional models, including those for other cancer types and integrin-related disorders, is necessary to fully assess this compound's therapeutic potential. Preclinical evaluation in experimental animal models is crucial for understanding the in vivo effects and potential therapeutic value of disintegrins bioline.org.br.
Exploration of this compound's Potential in Other Disease Contexts (Based on Integrin Involvement)
Given that integrins are involved in a wide array of physiological and pathological processes beyond thrombosis and cancer, there is significant potential for exploring this compound's therapeutic utility in other disease contexts where integrin function is implicated scielo.brresearchgate.net. These could include inflammatory diseases, autoimmune disorders, and cardiovascular diseases researchgate.netbioline.org.br.
For example, integrins play roles in leukocyte activation and migration, processes central to inflammation researchgate.netnih.gov. Integrin α9β1, which is widely distributed and involved in various pathological processes, is an area of increasing research focus as a potential therapeutic target researchgate.net. Exploring how this compound or its derivatives interact with integrins involved in these conditions could open new avenues for therapeutic intervention. Research into the anti-inflammatory effects of disintegrins is ongoing, although the exact mechanisms remain unclear researchgate.net.
Optimizing Recombinant Production and Stability for Research Scale-Up
For comprehensive research and potential therapeutic development, efficient and scalable production of this compound is essential. Recombinant protein expression offers a promising route for producing sufficient quantities of this compound. However, optimizing recombinant production can be challenging, requiring careful consideration of expression systems, vectors, host strains, and culture conditions cabidigitallibrary.orgmdpi.com.
Strategies to enhance recombinant protein expression and stability include optimizing target DNA sequences, selecting appropriate vectors and host strains (such as specific E. coli strains), modifying culture parameters, and co-expressing with molecular chaperones cabidigitallibrary.orgmdpi.com. Ensuring the correct folding and disulfide bond formation, which are critical for this compound's structure and function, is a key aspect of optimizing recombinant production ontosight.ainih.govresearchgate.net. Techniques like GFP tagging can assist in monitoring expression levels and improving protein stability or solubility nih.gov. Further research is needed to establish robust and efficient protocols for the large-scale recombinant production of stable and biologically active this compound.
Q & A
Q. What are the key structural features of Eristostatin critical for its bioactivity, and how are they experimentally validated?
To determine structural-function relationships, researchers employ techniques such as X-ray crystallography and NMR spectroscopy to resolve this compound’s 3D conformation. Computational modeling (e.g., molecular docking) can predict binding interfaces with target proteins, followed by mutagenesis studies to validate critical residues. Experimental protocols must include purity verification (>95% via HPLC) and spectroscopic characterization (e.g., FTIR for functional groups) . For reproducibility, detailed synthesis and characterization steps should be documented in the main text or supplementary materials, adhering to journal guidelines .
Q. What in vitro assays are recommended for evaluating this compound’s efficacy and specificity in cellular models?
Standard assays include:
- Cell viability assays (MTT, ATP luminescence) to assess cytotoxicity.
- Target engagement assays (e.g., fluorescence polarization for binding affinity).
- Functional readouts (e.g., Western blotting for downstream signaling proteins).
Researchers must optimize assay conditions (e.g., cell line selection, incubation time) and include controls (vehicle, positive/negative controls). Data should be analyzed using dose-response curves (e.g., EC₅₀ calculation via nonlinear regression) . Protocols must specify reagent sources, instrument settings, and statistical methods to ensure reproducibility .
Q. How should researchers design dose-response experiments for this compound to minimize variability?
- Define concentration ranges based on preliminary toxicity screens (e.g., 0.1–100 µM).
- Use triplicate technical replicates and biological replicates (≥3 independent experiments).
- Apply randomization to plate layouts to avoid batch effects.
- Validate results with orthogonal assays (e.g., qPCR for gene expression alongside protein-level assays).
Statistical power analysis should guide sample size determination to detect significant effects (α=0.05, power=0.8) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across studies be systematically resolved?
Contradictions often arise from differences in administration routes , bioanalytical methods , or model systems . To address this:
- Conduct meta-analyses of published PK data, adjusting for variables like dosage and species.
- Validate assays using reference standards (e.g., stable isotope-labeled this compound for mass spectrometry).
- Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate across species or doses .
Data should be re-analyzed using standardized metrics (e.g., AUC, Cₘₐₓ) and tested for heterogeneity via Cochrane’s Q statistic .
Q. What advanced statistical approaches are suitable for interpreting omics data in this compound’s mechanistic studies?
For transcriptomic/proteomic datasets:
- Apply multivariate analysis (e.g., PCA, PLS-DA) to identify signature pathways.
- Use network pharmacology to map protein-protein interaction hubs.
- Implement false discovery rate (FDR) correction for high-throughput data (e.g., Benjamini-Hochberg method).
Collaboration with biostatisticians is critical to select appropriate models (e.g., mixed-effects for longitudinal data) and avoid overfitting .
Q. What methodologies address discrepancies in this compound’s reported mechanisms of action (MOA)?
- Integrated multi-omics : Combine RNA-seq, proteomics, and metabolomics to triangulate MOA.
- Genetic knockdown/overexpression of putative targets to confirm causality.
- Single-cell sequencing to resolve cell-type-specific effects.
Researchers should pre-register hypotheses to reduce confirmation bias and use PICOS framework (Population, Intervention, Comparison, Outcome, Study design) to standardize experimental reporting .
Data Management and Reproducibility
Q. How should researchers structure datasets for this compound studies to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?
- Metadata : Include experimental conditions, instrument parameters, and version-controlled analysis scripts.
- Repositories : Deposit raw data in discipline-specific databases (e.g., ChEMBL for bioactivity data).
- Controlled vocabularies : Use ontology terms (e.g., CHEBI for chemical entities) .
Documentation must align with journal requirements for supplementary materials, including file naming conventions and format specifications (e.g., .csv for tables) .
Q. What strategies mitigate batch effects in high-throughput screening of this compound derivatives?
- Inter-batch normalization : Use Z-score or quantile normalization.
- Include batch controls (e.g., reference compounds in each plate).
- Blocked experimental design : Randomize samples across batches.
Statistical models (e.g., linear mixed-effects) can adjust for batch variability post hoc .
Ethical and Methodological Rigor
Q. How can researchers ensure ethical rigor in this compound studies involving animal models?
What frameworks guide the formulation of hypothesis-driven research questions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
